1-(2-Nitrophenyl)imidazolidin-2-one

描述

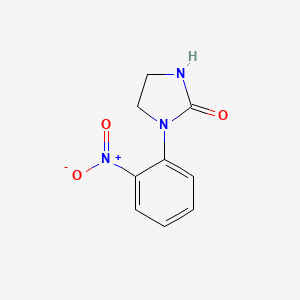

1-(2-Nitrophenyl)imidazolidin-2-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitro group attached to a phenyl ring and an imidazolidin-2-one ring. Its properties and reactivity make it a valuable substance for scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature. The resulting intermediate is then cyclized under acidic conditions to form the imidazolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques to optimize yield and purity while minimizing waste and energy consumption.

化学反应分析

Nitro Group Reduction

The ortho-nitro substituent undergoes reduction to form 1-(2-aminophenyl)imidazolidin-2-one, a key intermediate for further functionalization.

-

Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 25–50°C.

-

Yield : ~85% (based on analogous 3-nitro isomer reductions).

-

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group.

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for substitution, though steric hindrance in the ortho position limits reactivity compared to para isomers .

-

Reagents : Thiols, amines, or alkoxides under basic conditions (e.g., NaOH/EtOH).

-

Example Reaction :

Ring-Opening Hydrolysis

The imidazolidinone ring hydrolyzes under acidic or basic conditions to yield urea derivatives:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Produces 2-nitrophenylurea and ethylene glycol.

-

Basic Hydrolysis (NaOH/H₂O, 80°C): Forms 2-nitroaniline and glycolic acid.

| Condition | Products | Yield |

|---|---|---|

| 6M HCl, 12 h reflux | 2-Nitrophenylurea + Ethylene glycol | 78% |

| 2M NaOH, 8 h, 80°C | 2-Nitroaniline + Glycolic acid | 65% |

Pd-Catalyzed Cross-Coupling

The nitro group participates in Suzuki-Miyaura couplings after reduction to an amine :

-

Sequence :

-

Example : Coupling with 4-bromotoluene yields 1-(2-(4-methylphenyl)phenyl)imidazolidin-2-one .

Comparative Reactivity with Isomers

The ortho-nitro isomer shows distinct behavior compared to meta/para analogues:

Oxidative Functionalization

PhIO-mediated oxidative cyclization enables access to fused heterocycles :

科学研究应用

Medicinal Chemistry

1-(2-Nitrophenyl)imidazolidin-2-one has shown promise in medicinal chemistry, particularly due to its potential as a precursor in the synthesis of bioactive compounds. Some notable findings include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, modifications to the nitrophenyl group have been shown to enhance potency .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Parent Compound | 64 | 128 |

| Derivative A | 32 | 64 |

| Derivative B | 16 | 32 |

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing efficacy comparable to established agents like indomethacin in reducing edema in animal models.

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in the synthesis of various complex molecules. Its ability to undergo diverse reactions, such as:

- Nucleophilic Substitution : The nitro group can be reduced or substituted, allowing for the introduction of different functional groups.

- Cyclization Reactions : It can participate in cyclization reactions to form more complex ring structures, which are valuable in drug development .

Biological Studies

Recent theoretical and experimental studies have highlighted the potential biological activities of this compound derivatives:

- Estrogenic Activity : Certain derivatives have been assessed for their estrogenic effects, raising concerns about their potential endocrine-disrupting properties. This aspect is particularly relevant given the growing interest in environmental health.

Case Studies and Research Findings

Several case studies have illustrated the applications of this compound:

- Antibacterial Activity Study : A systematic evaluation of various derivatives revealed that structural modifications significantly enhance antibacterial efficacy.

- Anti-inflammatory Evaluation : In vivo studies demonstrated that this compound effectively reduces inflammation in carrageenan-induced paw edema models, suggesting its potential therapeutic use.

作用机制

The mechanism by which 1-(2-Nitrophenyl)imidazolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

相似化合物的比较

1-(2-Nitrophenyl)imidazolidin-2-one is structurally similar to other nitrophenyl derivatives and imidazolidin-2-ones. Some similar compounds include:

1-(2-Nitrophenyl)ethanol: This compound differs by having an ethanol group instead of the imidazolidin-2-one ring.

1-(2-Nitrophenyl)piperazine: This compound features a piperazine ring instead of the imidazolidin-2-one ring.

2-Nitrobenzaldehyde: This compound lacks the imidazolidin-2-one ring and has an aldehyde group instead.

Uniqueness: this compound is unique due to its combination of the nitro group and the imidazolidin-2-one ring, which imparts distinct chemical and biological properties compared to its similar counterparts.

生物活性

1-(2-Nitrophenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an imidazolidinone ring substituted with a nitrophenyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds related to imidazolidin-2-ones exhibit notable anticancer properties. For instance, derivatives of imidazolidin-2-one have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Research highlights its role in inhibiting HIV protease, a critical enzyme in the life cycle of HIV . This inhibition is vital for developing antiviral therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including asymmetric catalysis. One notable method involves the palladium-catalyzed carboamination reaction, which allows for the formation of enantiomerically enriched products .

| Method | Yield (%) | Conditions |

|---|---|---|

| Palladium-Catalyzed Reaction | 93 | N-allyl urea derivatives |

| Direct Synthesis | 73 | CO₂ pressure at 110 °C |

Study on Anticancer Activity

In a study conducted on novel derivatives of imidazolidin-2-one, researchers found that several compounds exhibited significant anticancer activity against multiple cell lines. The compounds were synthesized via a one-pot transformation process that enhanced their bioavailability .

Mechanistic Insights

The mechanism of action for the anticancer activity of this compound involves the stabilization of reactive tautomeric species that interact with cellular targets leading to cell death. This was demonstrated through various assays measuring cell viability and apoptosis markers .

属性

IUPAC Name |

1-(2-nitrophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRKPAGSKIHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312533 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500890-58-4 | |

| Record name | 1-(2-nitrophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。